Technical Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Technical Guide: 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol
Strategic Utilization in Pharmaceutical & Agrochemical Synthesis
Executive Summary
5-Methoxy-2-nitro-4-(trifluoromethyl)phenol (CAS 69741-66-8) is a highly specialized fluorinated aromatic intermediate.[1] Characterized by its unique substitution pattern—combining a strong electron-withdrawing trifluoromethyl group, a reactive nitro group, and electron-donating methoxy/hydroxyl functionalities—this compound serves as a critical scaffold in the synthesis of bioactive molecules.
Its primary utility lies in Medicinal Chemistry , specifically as a building block for Cholesteryl Ester Transfer Protein (CETP) inhibitors (e.g., analogs related to anacetrapib or dalcetrapib classes) used in dyslipidemia treatments. Additionally, its structural homology to diphenyl ether herbicides positions it as a valuable probe in Agrochemical Discovery .
This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis pathways, and experimental protocols for its application in drug development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 69741-66-8 |
| IUPAC Name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol |
| Synonyms | 3-Methoxy-6-nitro-4-(trifluoromethyl)phenol; 4-Trifluoromethyl-5-methoxy-2-nitrophenol |
| Molecular Formula | C₈H₆F₃NO₄ |
| Molecular Weight | 237.13 g/mol |
| Appearance | Yellow crystalline solid or powder |
| Melting Point | 92–96 °C (Typical range for this class) |
| pKa (Predicted) | ~5.8 (Enhanced acidity due to ortho-NO₂ and para-CF₃) |
| LogP (Predicted) | 2.3 – 2.5 |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[2] |
Synthetic Pathways & Production Logic
The synthesis of CAS 69741-66-8 is non-trivial due to the directing effects of the substituents. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on activated fluorobenzene precursors.
Core Pathway: SₙAr on 2,4-Dichloro-5-nitrobenzotrifluoride
This route is preferred for scalability, utilizing the differential reactivity of halogens activated by the nitro group.
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Starting Material: 2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4).
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Mechanistic Insight: The nitro group at position 5 activates the chlorines at positions 2 and 4. The chlorine at position 2 (para to NO₂) and position 4 (ortho to NO₂) are both susceptible, but steric factors and solvent choice can drive regioselectivity.
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Step 1: Methoxylation: Reaction with Sodium Methoxide (NaOMe).
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Target: Replacement of the chlorine para to the nitro group (Position 2 relative to CF3, or Position 5 in phenol numbering).
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Step 2: Hydrolysis: Conversion of the remaining activated chlorine to a hydroxyl group.
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Reagent: KOH/NaOH in aqueous DMSO.
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Visualization: Retrosynthetic Workflow
Caption: Figure 1. Industrial synthesis route utilizing regioselective SₙAr chemistry on a dichlorobenzotrifluoride scaffold.
Applications in Drug Discovery (CETP Inhibitors)
The primary high-value application of CAS 69741-66-8 is as a scaffold for CETP Inhibitors . These therapeutics are designed to treat atherosclerosis by increasing HDL cholesterol levels.
Mechanism of Action & Structural Role
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Pharmacophore: The 2-nitro-4-trifluoromethylphenol motif mimics specific lipophilic pockets in the CETP protein.
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Binding: The trifluoromethyl group provides metabolic stability and hydrophobic interaction, while the nitro group can serve as a hydrogen bond acceptor or be reduced to an amine for further functionalization (e.g., forming benzoxazoles or quinolines).
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Coupling: The phenol hydroxyl is typically alkylated or coupled via Mitsunobu reaction to a tetrahydroquinoline or oxazolidinone core.
Key Reference:
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Mitsubishi Tanabe Pharma Corp.[3] has utilized substituted nitro-trifluoromethyl-phenols in the synthesis of trisubstituted amine compounds for CETP inhibition (US Patent 8,076,364).
Experimental Protocols
Protocol A: Laboratory Scale Synthesis (SₙAr Route)
Note: This protocol assumes the use of 2,4-dichloro-5-nitrobenzotrifluoride as the precursor.
Reagents:
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2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq)
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Sodium Methoxide (1.05 eq, 25% in MeOH)
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Potassium Hydroxide (2.5 eq)
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Solvents: Methanol, DMSO
Step-by-Step Methodology:
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Methoxylation:
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Dissolve 2,4-dichloro-5-nitrobenzotrifluoride in Methanol at 0°C.
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Add Sodium Methoxide solution dropwise over 30 minutes to control exotherm.
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Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.
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Checkpoint: Ensure mono-substitution. If bis-methoxylation occurs, lower temperature to -10°C.
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Hydrolysis:
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Evaporate Methanol. Redissolve residue in DMSO.
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Add aqueous KOH (2.5 eq). Heat to 80°C for 6 hours.
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Mechanism:[3] The remaining chlorine (ortho to NO₂) is hydrolyzed to the phenolate.
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Workup:
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Cool to room temperature. Acidify with 1M HCl to pH 3.
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Extract with Ethyl Acetate (3x). Wash organics with brine.
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Dry over Na₂SO₄ and concentrate.
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Purification:
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Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Protocol B: Analytical Characterization (HPLC)
System: Agilent 1200 Series or equivalent.
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 320 nm (nitro-phenol absorption).
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Retention Time: Expect elution ~8-10 min due to lipophilic CF₃ group.
Handling, Safety & Stability (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation. |
| Acute Toxicity | H302 | Harmful if swallowed (Typical for nitro-phenols).[2] |
Critical Safety Measures:
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Nitro Group Hazard: Although stable at room temperature, nitro-aromatics can decompose violently at high temperatures (>200°C). Do not distill the neat liquid/solid without thermal analysis (DSC).
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Acidity: The compound is acidic (pKa ~5.8). It will react with bases to form salts.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.
Strategic Decision Tree: Usage in Synthesis
Caption: Figure 2. Functionalization logic for downstream pharmaceutical applications.
References
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Mitsubishi Tanabe Pharma Corporation. (2011).[3] Trisubstituted amine compound.[3][4] US Patent 8,076,364 B2.[5]
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PubChem. (2025).[6][2] Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (Analog). National Library of Medicine.
-
GuideChem. (2025). CAS 69741-66-8 Product Information.[1][7][8][9][10]
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ChemicalBook. (2025).[6] 3-Methoxy-6-nitro-4-(trifluoromethyl)phenol Properties.
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European Patent Office. (1980). Preparation of trifluoromethyl-substituted phenols.[1][6][8][11] EP0019388A1.
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